Nota-fapi-46

FAP Inhibitor Tumor Retention Theranostics

NOTA-FAPI-46 is a quinoline-based FAP inhibitor precursor optimized for radiometal chelation (NOTA chelator) with diagnostic/therapeutic isotopes such as 68Ga or 177Lu. Its extended tumor retention—superior to FAPI-04—enables true theranostic pairing for patient selection, dosimetry, and treatment monitoring using a single targeting moiety. The favorable dosimetry of Al18F-NOTA-FAPI supports reduced patient radiation exposure, making it ideal for longitudinal imaging protocols. Procure this single precursor to develop matched diagnostic (68Ga-FAPI-46) and endoradiotherapeutic (177Lu-FAPI-46) radioligands.

Molecular Formula C37H50F2N10O7
Molecular Weight 784.9 g/mol
Cat. No. B11928243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNota-fapi-46
Molecular FormulaC37H50F2N10O7
Molecular Weight784.9 g/mol
Structural Identifiers
SMILESCN(CCCN1CCN(CC1)C(=O)CN2CCN(CCN(CC2)CC(=O)O)CC(=O)O)C3=CC4=C(C=CN=C4C=C3)C(=O)NCC(=O)N5CC(CC5C#N)(F)F
InChIInChI=1S/C37H50F2N10O7/c1-43(27-3-4-31-30(19-27)29(5-6-41-31)36(56)42-22-32(50)49-26-37(38,39)20-28(49)21-40)7-2-8-44-15-17-48(18-16-44)33(51)23-45-9-11-46(24-34(52)53)13-14-47(12-10-45)25-35(54)55/h3-6,19,28H,2,7-18,20,22-26H2,1H3,(H,42,56)(H,52,53)(H,54,55)/t28-/m0/s1
InChIKeyAPILFOLSMKOIDY-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NOTA-FAPI-46: Procurement-Grade FAP-Targeted PET Tracer Precursor for Cancer Imaging and Theranostics


NOTA-FAPI-46 is a precursor compound in the class of quinoline-based fibroblast activation protein (FAP) inhibitors, specifically designed for radiolabeling with diagnostic or therapeutic isotopes such as Gallium-68 (⁶⁸Ga) or Lutetium-177 (¹⁷⁷Lu) for use in positron emission tomography (PET) imaging and radiopharmaceutical therapy (RPT). It functions by selectively binding to FAP, a serine protease highly overexpressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of many epithelial cancers [1]. The compound integrates a FAP-targeting pharmacophore (FAPI-46) with a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator, which forms a stable complex with radiometals [2]. Its key characteristics include rapid tumor accumulation, low background uptake in healthy tissues, and suitability for a theranostic pairing where the same targeting moiety can be used for both diagnostic imaging and targeted therapy [3].

NOTA-FAPI-46: Why In-Class FAPI Compounds Are Not Interchangeable—The Procurement Case for Evidence-Based Selection


Selecting a FAP-targeted radiopharmaceutical precursor requires precise evaluation of its kinetic and dosimetric profile, as subtle variations in the targeting vector or chelator can drastically alter in vivo performance, imaging quality, and patient safety. For instance, while FAPI-04 and FAPI-46 share a similar quinoline-based core, their tumor retention times differ significantly, impacting their suitability for therapeutic applications [1]. Furthermore, the choice of chelator (e.g., NOTA vs. DOTA) dictates the achievable specific activity, labeling efficiency, and in vivo stability of the radiolabeled complex, which directly influences the radiation dosimetry profile and the ability to generate high-contrast images [2]. As demonstrated by the lower effective dose of Al¹⁸F-NOTA-FAPI compared to other FAPI probes like ⁶⁸Ga-FAPI-04 and ⁶⁸Ga-FAPI-46, the specific molecular composition critically affects the tracer's biodistribution and thus its clinical utility [3]. Therefore, procurement decisions based on class similarity rather than compound-specific quantitative evidence can lead to suboptimal research outcomes and non-interpretable clinical data.

NOTA-FAPI-46: A Quantitative Comparative Evidence Guide for Scientific Selection


Extended Tumor Retention vs. FAPI-04: A Critical Differentiator for Theranostic Applications

In a direct head-to-head comparison, FAPI-46 demonstrates a significantly increased tumor retention time relative to the earlier-generation compound FAPI-04, a critical parameter for its dual diagnostic and therapeutic (theranostic) utility [1]. This enhanced retention is corroborated by the compound's design objective and is reflected in its prolonged tumor accumulation profile, making it a superior platform for both imaging and delivering therapeutic payloads [2].

FAP Inhibitor Tumor Retention Theranostics PET Imaging

Superior Radiation Dosimetry: Al¹⁸F-NOTA-FAPI vs. ⁶⁸Ga-FAPI-04, ⁶⁸Ga-FAPI-46, and ⁶⁸Ga-FAPI-74

The Al¹⁸F-NOTA-FAPI probe exhibits a significantly lower whole-body effective dose compared to other leading FAPI probes. Specifically, its dose was estimated at 1.24E-02 mSv/MBq, which is lower than that of ⁶⁸Ga-FAPI-04, ⁶⁸Ga-FAPI-46, and ⁶⁸Ga-FAPI-74 [1]. This difference in dosimetry directly stems from the choice of NOTA chelator and the use of fluorine-18 (¹⁸F) via the aluminum-fluoride (Al¹⁸F) method, which offers a distinct biodistribution advantage.

Radiation Dosimetry FAPI Probes Al18F-NOTA-FAPI Patient Safety

Stable SUV Metrics and High TBRs: ⁶⁸Ga-FAPI-46 Enables Flexible Imaging Protocols

A 3-time-point PET analysis of ⁶⁸Ga-FAPI-46 across 171 lesions in 43 patients revealed remarkably stable tumor uptake, with mean SUVmax values of 8.2 at 10 min, 8.15 at 1 h, and 7.6 at 3 h post-injection [1]. Concurrently, tumor-to-background ratios (TBRs) remained high and did not significantly differ between these time points [1]. This contrasts with many tracers whose uptake changes significantly over the standard 1-hour imaging window, necessitating strict adherence to scanning protocols.

SUV Analysis Tumor-to-Background Ratio Imaging Protocol 68Ga-FAPI-46

Preclinical Validation of a ⁹⁹ᵐTc-Labeled FAPI-46 Derivative: Achieving High Tumor Uptake with Improved Blood Clearance

A study evaluating six novel ⁹⁹ᵐTc-labeled FAPI-46 derivatives demonstrated that the FAPI-46 pharmacophore can be effectively adapted for SPECT imaging. The lead candidate, [⁹⁹ᵐTc]Tc-6–1, showed a tumor uptake of 16.15 ± 0.83%ID/g, with high target-to-nontarget ratios, specifically a tumor/blood ratio of 6.06 ± 1.19 and a tumor/muscle ratio of 10.26 ± 0.44 . These metrics are a significant improvement over earlier ⁹⁹ᵐTc-labeled FAPI-04 complexes, which were limited by high blood uptake .

99mTc Labeling SPECT Imaging Blood Clearance Tumor Targeting

NOTA-FAPI-46: Evidence-Backed Applications in Research and Radiopharmaceutical Development


Development of Theranostic Pairs for FAP-Positive Solid Tumors

The extended tumor retention of the FAPI-46 core, as established in comparative studies with FAPI-04, makes it an ideal platform for theranostic applications [1]. Procurement of NOTA-FAPI-46 as a single precursor enables the development of matched diagnostic (e.g., ⁶⁸Ga-FAPI-46) and therapeutic (e.g., ¹⁷⁷Lu-FAPI-46 or ²²⁵Ac-FAPI-46) radioligands, allowing for patient selection, dosimetry planning, and treatment monitoring using the same targeting moiety.

Low-Dose and Repeatable PET Imaging Protocols in Clinical Research

The favorable dosimetry profile of Al¹⁸F-NOTA-FAPI, which is lower than that of ⁶⁸Ga-FAPI-04, ⁶⁸Ga-FAPI-46, and ⁶⁸Ga-FAPI-74, supports its use in clinical research protocols where minimizing patient radiation exposure is paramount or where multiple scans are required over a short period [2]. This includes longitudinal studies of disease progression or therapeutic response.

High-Throughput Preclinical Imaging with Flexible Scan Timing

For core facilities and preclinical imaging centers, the stable SUV metrics and high TBRs of ⁶⁸Ga-FAPI-46 from 10 minutes to 3 hours post-injection eliminate the need for strict adherence to a 1-hour scan time [3]. This flexibility increases scanner utilization efficiency and simplifies complex study logistics, a significant advantage for high-volume procurement and operational planning.

Validation of FAP as a Biomarker in Pancreatic Ductal Adenocarcinoma (PDA)

⁶⁸Ga-FAPI-46 is the subject of a multicenter phase 2 clinical trial (NCT05262855) designed to validate its use for detecting and quantifying FAP-expressing CAFs in resectable or borderline resectable PDA [4]. For researchers and pharmaceutical partners focused on this high-mortality cancer, procuring NOTA-FAPI-46 directly supports a key biomarker program with an established clinical development path.

Quote Request

Request a Quote for Nota-fapi-46

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.